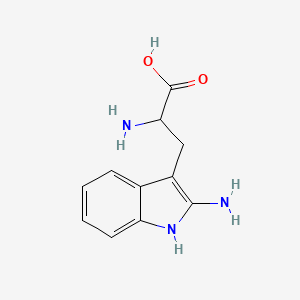

2-Amino-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-DL-tryptophan is a useful research compound. Molecular weight is 220.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nutritional Applications

Dietary Supplementation

2-Amino-DL-tryptophan is utilized as a dietary supplement due to its role as a precursor for serotonin and melatonin, neurotransmitters involved in mood regulation and sleep. Research indicates that dietary tryptophan can alleviate symptoms of depression and anxiety by increasing serotonin levels in the brain .

Infant Nutrition

Fortification of infant formulas with tryptophan has been studied for its potential benefits in cognitive development and overall health. Studies have shown that tryptophan supplementation can enhance the nutritional profile of infant foods, potentially improving growth outcomes .

Neurobiological Research

Acute Tryptophan Depletion (ATD)

The ATD technique, which involves reducing tryptophan levels to study serotonin synthesis, has been widely used in neurobiological research. This compound is often included in these studies to investigate its effects on mood disorders and cognitive functions. For instance, research has demonstrated that ATD can induce depressive symptoms in susceptible individuals, providing insights into the neurochemical underpinnings of mood disorders .

Mechanisms of Action

The mechanism by which tryptophan affects serotonin levels involves its transport across the blood-brain barrier (BBB). Studies have shown that competition with other large neutral amino acids (LNAAs) can influence tryptophan's influx into the brain, impacting serotonin synthesis significantly .

Pharmaceutical Applications

Drug Development

this compound derivatives are being explored as potential therapeutic agents for various conditions, including depression and sleep disorders. Research into L-tryptophan derivatives has identified their inhibitory effects on L-type amino acid transporters (LAT1), which may have implications for drug design targeting serotonin-related pathways .

Radiotracer Development

Recent advancements include the synthesis of fluoroethoxy tryptophan analogues for use as radiotracers in positron emission tomography (PET). These compounds facilitate non-invasive imaging of serotonin synthesis and metabolism in vivo, aiding in the diagnosis and monitoring of psychiatric disorders .

Industrial Biomanufacturing

Biosynthesis of Tryptophan Derivatives

The industrial application of this compound extends to biomanufacturing processes that produce various tryptophan derivatives such as serotonin and melatonin. These compounds are essential in pharmaceuticals and agriculture, with applications ranging from mood regulation to plant growth promotion .

Case Studies

Propriétés

IUPAC Name |

2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFNBUNVIZDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.